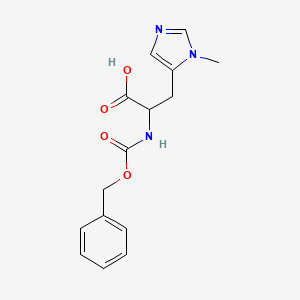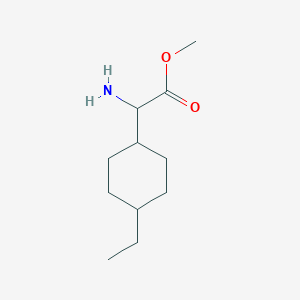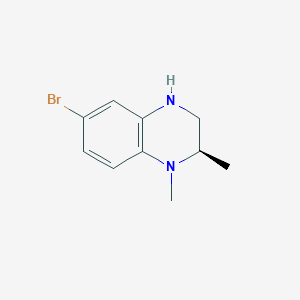
(2R)-6-bromo-1,2-dimethyl-1,2,3,4-tetrahydroquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-6-bromo-1,2-dimethyl-1,2,3,4-tetrahydroquinoxaline is a chemical compound that belongs to the class of tetrahydroquinoxalines This compound is characterized by the presence of a bromine atom at the 6th position and two methyl groups at the 1st and 2nd positions on the tetrahydroquinoxaline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-6-bromo-1,2-dimethyl-1,2,3,4-tetrahydroquinoxaline typically involves the bromination of 1,2-dimethyl-1,2,3,4-tetrahydroquinoxaline. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
(2R)-6-bromo-1,2-dimethyl-1,2,3,4-tetrahydroquinoxaline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinoxaline derivatives.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrogenated derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
Substitution Reactions: Products include various substituted tetrahydroquinoxalines depending on the nucleophile used.
Oxidation Reactions: Quinoxaline derivatives are the major products.
Reduction Reactions: The major product is the hydrogenated tetrahydroquinoxaline.
科学研究应用
(2R)-6-bromo-1,2-dimethyl-1,2,3,4-tetrahydroquinoxaline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2R)-6-bromo-1,2-dimethyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. The bromine atom and the tetrahydroquinoxaline ring play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
6-bromo-1,2,3,4-tetrahydroquinoxaline: Lacks the methyl groups at the 1st and 2nd positions.
1,2-dimethyl-1,2,3,4-tetrahydroquinoxaline: Lacks the bromine atom at the 6th position.
6-chloro-1,2-dimethyl-1,2,3,4-tetrahydroquinoxaline: Has a chlorine atom instead of a bromine atom at the 6th position.
Uniqueness
(2R)-6-bromo-1,2-dimethyl-1,2,3,4-tetrahydroquinoxaline is unique due to the specific combination of the bromine atom and the two methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H13BrN2 |
|---|---|
分子量 |
241.13 g/mol |
IUPAC 名称 |
(3R)-7-bromo-3,4-dimethyl-2,3-dihydro-1H-quinoxaline |
InChI |
InChI=1S/C10H13BrN2/c1-7-6-12-9-5-8(11)3-4-10(9)13(7)2/h3-5,7,12H,6H2,1-2H3/t7-/m1/s1 |
InChI 键 |
NKTPXXRSMRDZKX-SSDOTTSWSA-N |
手性 SMILES |
C[C@@H]1CNC2=C(N1C)C=CC(=C2)Br |
规范 SMILES |
CC1CNC2=C(N1C)C=CC(=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropyl]amino]-1-piperidinecarboxylic acid tert-butyl ester](/img/structure/B15311458.png)
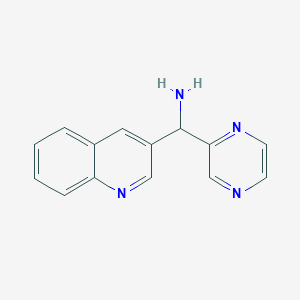
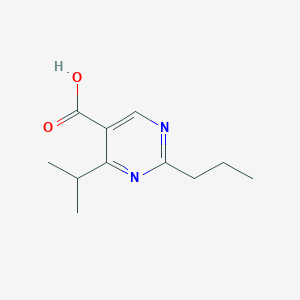
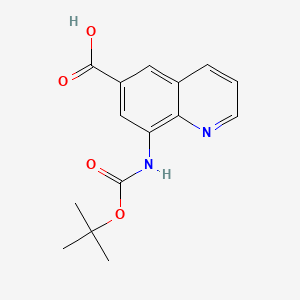
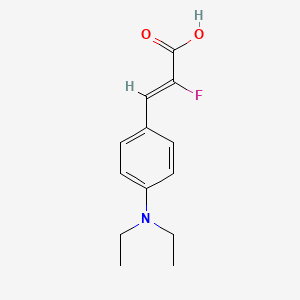
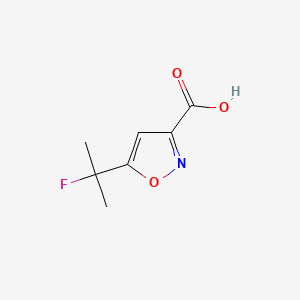
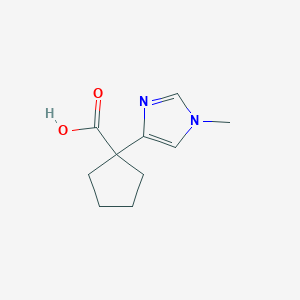

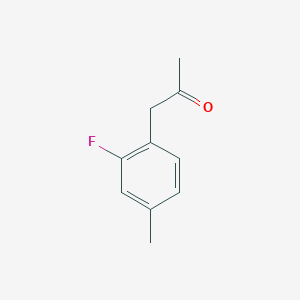

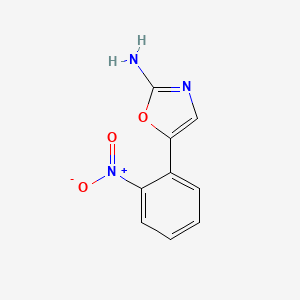
![N'-[2-(3,5-dimethylphenoxy)acetyl]pyridine-2-carbohydrazide](/img/structure/B15311521.png)
